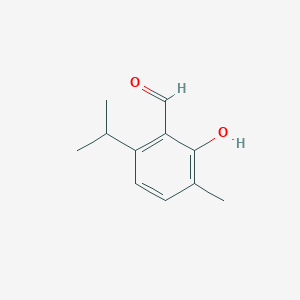

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-6-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVQQQQUKUEOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497190 | |

| Record name | 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-99-2 | |

| Record name | 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, with the CAS number 1665-99-2, is an aromatic aldehyde of interest in various chemical and pharmaceutical research fields. Its unique substitution pattern on the benzene ring, featuring hydroxyl, methyl, isopropyl, and formyl groups, imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, and explores the biological activities of its derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| CAS Number | 1665-99-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | 95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

| InChI Key | LLVQQQQUKUEOOW-UHFFFAOYSA-N | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible literature. However, its structure suggests that standard ortho-formylation reactions of the corresponding phenol, 2-isopropyl-5-methylphenol (carvacrol), could be employed. Two plausible synthetic routes are the Reimer-Tiemann and Duff reactions.

Potential Synthetic Pathways

Caption: Plausible synthetic routes to this compound.

Experimental Considerations

-

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reaction typically proceeds by the electrophilic attack of dichlorocarbene on the phenoxide ion. A mixture of ortho and para isomers may be produced, requiring purification.

-

Duff Reaction: This method utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, such as trifluoroacetic acid or glycerol and boric acid. It is another common method for the ortho-formylation of phenols.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following are predicted and expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift dependent on solvent and concentration), aromatic protons, the isopropyl methine proton (a septet), isopropyl methyl protons (a doublet), and the aromatic methyl protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-200 ppm), aromatic carbons (in the range of 110-160 ppm), and aliphatic carbons of the isopropyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

-

A broad band for the O-H stretch of the phenol (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde (around 1650-1680 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO), methyl groups, and the isopropyl group.

Biological Activity of Derivatives

While information on the direct biological activity of this compound is scarce, its derivatives, particularly Schiff bases, have been investigated for their potential therapeutic properties.

A study by Tadavi et al. (2018) reported the synthesis of a new Schiff base and its metal complexes derived from the condensation of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane. The study investigated the antioxidant, antimicrobial, and DNA cleavage activities of these compounds.

Antimicrobial and Antioxidant Activities of a Schiff Base Derivative

Caption: Synthesis and biological investigation of a Schiff base derivative.

The study found that the Schiff base and its complexes exhibited:

-

Antioxidant activity , as determined by the DPPH free radical scavenging method.

-

Antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Antifungal activity against various yeasts (Candida albicans, Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans).

These findings suggest that this compound can serve as a valuable scaffold for the development of novel therapeutic agents with potential antioxidant and antimicrobial properties. Further research into the direct biological effects of the parent aldehyde and the synthesis and screening of a wider range of its derivatives is warranted. No direct involvement in specific signaling pathways has been reported for the parent compound itself.

Conclusion

This compound is a substituted phenolic aldehyde with potential for further investigation in medicinal chemistry and materials science. While comprehensive data on its physical properties and detailed synthetic protocols are not yet widely available, its structural features and the demonstrated biological activity of its derivatives make it a compound of significant interest. Future research should focus on elucidating its physical and spectral properties more thoroughly, optimizing its synthesis, and exploring the full extent of its biological activities and those of its derivatives, including their mechanisms of action and potential involvement in cellular signaling pathways.

An In-depth Technical Guide to 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a substituted phenolic aldehyde of interest in various scientific domains. This document outlines its chemical identity, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound. For clarity and comprehensive literature searching, a list of its known synonyms is provided below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1666-00-8[1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1][2] |

| Synonyms | 2-hydroxy-3-isopropyl-6-methylbenzaldehyde[1][2][3], formyl thymol[3], o-Thymolaldehyde, Thymol aldehyde, 3-isopropyl-6-methylsalicylaldehyde |

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring can be achieved through several established methods in organic chemistry. For the synthesis of this compound from its precursor, thymol (2-isopropyl-5-methylphenol), the Reimer-Tiemann and Duff reactions are relevant ortho-formylation methods.[4][5] A detailed experimental protocol for the Reimer-Tiemann reaction is provided below.

Experimental Protocol: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols using chloroform in a basic solution.[4][6] The reaction proceeds via the formation of a dichlorocarbene intermediate.[4][6]

Materials:

-

Thymol (2-isopropyl-5-methylphenol)

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thymol in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Conditions: Heat the mixture under reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Biological Activities

Aromatic aldehydes and their derivatives are known to possess a range of biological activities. While specific quantitative data for this compound is limited in the readily available literature, studies on closely related compounds and derivatives provide insights into its potential antimicrobial and antioxidant properties.

Antimicrobial Activity

A study investigating a Schiff base derived from the condensation of 2-hydroxy-6-isopropyl-3-methylbenzaldehyde and 1,2-diaminopropane reported its antimicrobial activities. The minimum inhibitory concentration (MIC) values for this derivative are summarized in the table below.[7]

| Microorganism | MIC (µg/mL) of the Derivative |

| Escherichia coli | Data not specified |

| Pseudomonas aeruginosa | Data not specified |

| Bacillus subtilis | Data not specified |

| Staphylococcus aureus | 64 |

| Candida albicans | 128 |

| Aspergillus flavus | Data not specified |

| Aspergillus niger | Data not specified |

| Cryptococcus neoformans | Data not specified |

Note: The data presented is for a Schiff base derivative and not for this compound itself. Further studies are required to determine the specific antimicrobial profile of the parent compound.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is typically reported as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While a specific IC50 value for this compound was not found in the reviewed literature, the general protocol for such an assay is described to facilitate future research.

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent such as methanol or ethanol.

-

Sample Preparation: Prepare a series of dilutions of the test compound (this compound).

-

Reaction: Mix the DPPH solution with the different concentrations of the test compound. A control containing only the DPPH solution and the solvent should also be prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Potential Signaling Pathway Interactions

While no specific signaling pathways involving this compound have been definitively elucidated, its structural similarity to other bioactive phenolic compounds suggests potential interactions with key inflammatory pathways. For instance, a study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde demonstrated its ability to suppress the production of pro-inflammatory mediators by inhibiting the ERK, p38, and NF-κB signaling pathways in RAW 264.7 macrophages.[8] This suggests that this compound may also exert anti-inflammatory effects through similar mechanisms.

Caption: A hypothesized anti-inflammatory signaling pathway.

Experimental Workflows

Synthesis Workflow

References

- 1. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]

- 3. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for the acquisition of such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds, including 2-hydroxy-3-methylbenzaldehyde and 2-hydroxy-6-methyl-3-isopropylbenzaldehyde, and take into account the electronic and steric effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | - |

| Aromatic (H4) | 7.2 - 7.4 | Doublet | 8 - 9 |

| Aromatic (H5) | 6.8 - 7.0 | Doublet | 8 - 9 |

| Hydroxyl (-OH) | 11.0 - 12.0 | Singlet (broad) | - |

| Isopropyl (-CH(CH₃)₂) | 3.0 - 3.4 | Septet | 6 - 7 |

| Isopropyl (-CH(CH₃ )₂) | 1.2 - 1.4 | Doublet | 6 - 7 |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | - |

Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-C HO) | 190 - 195 |

| Aromatic (C1, C-OH) | 158 - 162 |

| Aromatic (C2, C-CHO) | 120 - 125 |

| Aromatic (C3, C-CH₃) | 135 - 140 |

| Aromatic (C4) | 130 - 135 |

| Aromatic (C5) | 115 - 120 |

| Aromatic (C6, C-isopropyl) | 145 - 150 |

| Isopropyl (-C H(CH₃)₂) | 25 - 30 |

| Isopropyl (-CH(C H₃)₂) | 20 - 25 |

| Methyl (-C H₃) | 15 - 20 |

Predicted solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Spectroscopic Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3500 | Broad, Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (aldehyde) | 1650 - 1680 | Strong |

| C=C Stretch (aromatic) | 1550 - 1600 and 1450 - 1500 | Medium to Strong |

| C-O Stretch (phenolic) | 1200 - 1300 | Strong |

| C-H Bend (out-of-plane, aromatic) | 800 - 900 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Ion (M⁺) [m/z] | 178.10 |

| Major Fragment 1 [m/z] | 163 ([M-CH₃]⁺) |

| Major Fragment 2 [m/z] | 149 ([M-CHO]⁺) |

| Major Fragment 3 [m/z] | 135 ([M-C₃H₇]⁺) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule (e.g., O-H, C-H, C=O, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Ionize the sample molecules using an appropriate technique. Electron Ionization (EI) is a common method for volatile, thermally stable compounds and typically induces significant fragmentation.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information about the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

A Technical Guide to the Physical and Chemical Properties of Isomeric Hydroxy-Methyl-Isopropylbenzaldehydes

This technical document provides a summary of the known physical and chemical properties of two isomers of hydroxy-methyl-isopropylbenzaldehyde, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The quantitative physical and chemical data for the two known isomers are summarized in the table below for ease of comparison. These properties are crucial for understanding the behavior of these compounds in various experimental and biological settings.

| Property | 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 2-Hydroxy-6-isopropyl-3-methylbenzaldehyde |

| CAS Number | 1666-00-8[1][2] | 1665-99-2[3] |

| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1][2] | 178.23 g/mol [3] |

| Physical Form | Solid | Not Specified |

| Purity | Not Specified | 98%[3] |

| InChI Key | KBHBGCGYQBSXRO-UHFFFAOYSA-N[2] | LLVQQQQUKUEOOW-UHFFFAOYSA-N[3] |

| Flash Point | Not Applicable[1] | Not Specified |

| XLogP3 | 3.1 | Not Specified |

Experimental Protocols

Detailed experimental protocols for the specific compounds listed are not available in the cited literature. However, this section outlines standard methodologies for determining the key physical properties of aromatic aldehydes.

2.1. Determination of Melting Point

The melting point of a solid aromatic aldehyde can be determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

2.2. Determination of Boiling Point

For liquid aromatic aldehydes, the boiling point can be determined using distillation or a micro-boiling point method.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure (Distillation):

-

The liquid sample is placed in a distillation flask with a few boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated, and the vapor temperature is monitored.

-

The constant temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at the given atmospheric pressure.

-

2.3. Determination of Solubility

The solubility of the compound in various solvents can be determined by the equilibrium saturation method.

-

Apparatus: Vials, analytical balance, shaker, filtration device, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent in a vial.

-

The mixture is agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Biological Activity and Experimental Workflow

While no direct signaling pathway information was found for these specific isomers, a study by Tadavi et al. (2018) investigated the biological activities of a Schiff base derived from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde. The workflow for such an investigation is depicted below. Such derivatives are of interest for their potential antimicrobial and antioxidant properties.[4] Benzaldehydes, in general, are known to possess antimicrobial, insecticidal, and antioxidant activities.[5]

References

- 1. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Natural occurrence of substituted salicylaldehydes

An In-depth Technical Guide to the Natural Occurrence of Substituted Salicylaldehydes

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted salicylaldehydes are a class of phenolic compounds characterized by a hydroxyl group and an aldehyde group ortho to each other on a benzene ring. While long utilized in synthetic chemistry, there is a growing appreciation for their presence in nature and their significant biological activities. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailing their sources across kingdoms—from fungi to plants and insects. It elucidates their biosynthetic pathways, summarizes their diverse biological activities with quantitative data, and presents standardized experimental workflows for their isolation and evaluation. Furthermore, this guide explores the potential mechanisms of action, including the modulation of key cellular signaling pathways, highlighting their promise as lead compounds in drug discovery and development.

Introduction

Salicylaldehyde (2-hydroxybenzaldehyde) and its substituted derivatives are aromatic aldehydes that serve as pivotal intermediates in organic synthesis and are precursors to a wide array of pharmaceuticals, fragrances, and chelating agents.[1] Beyond their synthetic utility, these molecules are produced as secondary metabolites by a diverse range of organisms. Their natural occurrence is often associated with defense mechanisms, chemical signaling, and ecological interactions. The inherent biological activity of the salicylaldehyde scaffold, which can be finely tuned by various substitutions on the aromatic ring, makes these natural products a compelling area of study for researchers in medicinal chemistry and drug development.[2][3]

Natural Occurrence

Substituted salicylaldehydes are not evolutionary oddities but are found across different biological kingdoms, often playing crucial roles in the organism's life cycle.

2.1 Fungal Kingdom: A Rich Source Fungi, particularly those from marine environments, are prolific producers of structurally diverse and biologically active salicylaldehyde derivatives.[4][5] These compounds are typically products of polyketide biosynthesis.[4][6] For instance, the fungus Aspergillus ruber produces flavoglaucin, a prenylated salicylaldehyde, while various species of Trichoderma and Eurotium have been identified as sources of unique salicylaldehyde-related compounds.[7][8]

2.2 Plant Kingdom In the plant kingdom, salicylaldehyde is a known characteristic aroma component of buckwheat.[1] It is also found as a volatile compound in the leaves and bark of poplar species (Populus nigra), where it can act as a kairomone, attracting pests like the poplar bark beetle.[9][10] The biosynthesis in plants is closely linked to the Phenylalanine Ammonia-Lyase (PAL) pathway, which is central to the production of salicylic acid, a critical plant hormone involved in defense signaling.[11][12]

2.3 Insect Kingdom Certain insects have evolved to utilize salicylaldehyde for chemical defense. Larvae of several leaf beetle species within the subtribe Chrysomelina, such as the red poplar leaf beetle (Chrysomela populi), secrete salicylaldehyde to deter predators.[1]

Table 1: Examples of Naturally Occurring Substituted Salicylaldehydes

| Compound Name | Substitution Pattern | Natural Source (Organism) | Kingdom | Reference(s) |

| Salicylaldehyde | (unsubstituted) | Fagopyrum esculentum (Buckwheat) | Plantae | [1] |

| Salicylaldehyde | (unsubstituted) | Chrysomela populi (Leaf Beetle) | Animalia | [1] |

| Flavoglaucin | 3-alkyl, 5-prenyl | Aspergillus ruber | Fungi | [8] |

| Trichoxide | Epoxycyclohexanol derivative | Trichoderma virens | Fungi | [7] |

| Pyriculol | Heptatrienyl side chain | Magnaporthe oryzea | Fungi | [4] |

Biosynthesis of Salicylaldehydes

The biosynthetic routes to salicylaldehydes differ significantly between fungi and plants, reflecting their distinct metabolic machinery.

3.1 Fungal Biosynthesis via Polyketide Pathway In fungi, salicylaldehydes are predominantly synthesized via the polyketide pathway, utilizing a Highly Reducing Polyketide Synthase (HRPKS).[7] The process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.[4] This chain undergoes a series of reductions, dehydrations, and ultimately an intramolecular aldol condensation to form the aromatic ring. A key feature of this pathway is the temporary reduction of the aldehyde to a salicyl alcohol, which allows for subsequent enzymatic "decorations" like hydroxylation or prenylation, before a final reoxidation step yields the substituted salicylaldehyde product.[8]

3.2 Plant Biosynthesis via Phenylalanine Ammonia-Lyase (PAL) Pathway In plants, the synthesis of salicylates originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). Through a series of β-oxidation steps, trans-cinnamic acid is shortened to form benzoyl-CoA. While the exact final steps to salicylaldehyde are not fully elucidated, this pathway is the established route to salicylic acid, a closely related molecule.[11][12][13]

Biological Activities and Therapeutic Potential

Substituted salicylaldehydes exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. The addition of substituents such as halogens, nitro groups, or methoxy groups can dramatically enhance their potency.[2][3]

-

Antimicrobial and Antifungal: Many halogenated, nitro-substituted, and hydroxylated salicylaldehydes show potent activity against a range of microbes, including Aspergillus niger, Candida albicans, and Staphylococcus aureus.[2][3] Salicylaldehyde hydrazones and hydrazides are also potent inhibitors of fungal growth with low mammalian cell toxicity.[14]

-

Anticancer: Salicylaldehyde derivatives, particularly hydrazones, have demonstrated significant cytotoxic effects against various cancer cell lines. Methoxy-substituted derivatives are highly active against leukemic cell lines (e.g., HL-60, BV-173, K-562), while others show potency against solid tumors like breast cancer (MCF-7).[15][16]

-

Antioxidant and Anti-inflammatory: Certain synthetic salicylaldehyde-derived secondary amines exhibit remarkable antioxidant properties, with IC50 values in low micromolar ranges, and moderate anti-inflammatory activity.[17]

-

Insecticidal: Salicylaldehyde itself acts as a kairomone, but derivatives have shown contact toxicity against insect pests like the red flour beetle (Tribolium castaneum).[17]

Table 2: Summary of Biological Activities of Salicylaldehyde Derivatives (Quantitative Data)

| Compound/Derivative Class | Biological Activity | Target/Assay | Quantitative Result | Reference(s) |

| Salicylaldehyde-derived amine (Compound 2 ) | Antioxidant | ABTS Assay | IC₅₀: 5.14 ± 0.11 µM | [17] |

| Salicylaldehyde-derived amine (Compound 5 ) | Antioxidant | Phenanthroline Assay | A₀.₅: 9.42 ± 1.02 µM | [17] |

| Salicylaldehyde-derived amine (Compound 6 ) | Insecticidal | T. castaneum | 76.67% mortality (7 days) | [17] |

| 5-methoxysalicylaldehyde hydrazones | Anticancer (Breast) | MCF-7 cell line | IC₅₀: 0.91–3.54 µM | [15] |

| 5-bromosalicylaldehyde hydrazones | Anticancer (Leukemia) | SKW-3 cell line | IC₅₀: 3.02 µM | [15] |

| 5-bromosalicylaldehyde | Antimicrobial | Xanthomonas campestris | Highly Active | [18] |

| Halogenated salicylaldehydes | Antimicrobial | Various microbes | Inhibition zones up to 49 mm | [3] |

Experimental Protocols

The isolation and evaluation of novel substituted salicylaldehydes from natural sources follow a structured workflow.

5.1 General Workflow for Extraction and Isolation The process begins with the collection and preparation of the biological material, followed by extraction and a multi-step chromatographic purification to isolate pure compounds.[19][20]

5.2 Characterization Techniques Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the complete chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

-

UV-Visible Spectroscopy: To analyze the electronic transitions within the aromatic system.

5.3 Example Bioassay Protocol: Antimicrobial Susceptibility Testing The paper disc agar diffusion method is a common technique for screening antimicrobial activity.[3]

-

Preparation: A suspension of the test microbe (e.g., S. aureus) is uniformly spread onto an agar plate.

-

Application: Sterile paper discs (e.g., 6 mm diameter) are impregnated with known concentrations of the isolated salicylaldehyde derivative dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The antimicrobial activity is quantified by measuring the diameter of the clear zone of growth inhibition around each disc. Larger zones indicate higher potency.[3]

Signaling Pathways and Mechanism of Action

For drug development professionals, understanding how a compound exerts its biological effect is critical. While research into the specific mechanisms of naturally occurring salicylaldehydes is ongoing, studies on related structures provide valuable insights. Benzaldehyde and synthetic salicylaldehyde derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival.[21] These pathways include PI3K/AKT/mTOR, STAT3, and NF-κB. Furthermore, in silico modeling suggests that salicylaldehyde hydrazones may interact with and inhibit human cAbl tyrosine kinase, a key target in chronic myeloid leukemia.[16]

Conclusion and Future Perspectives

Naturally occurring substituted salicylaldehydes represent a structurally diverse and biologically potent class of secondary metabolites. Their presence in fungi, plants, and insects underscores their ecological significance and hints at their untapped therapeutic potential. Fungal polyketide pathways, in particular, offer a rich biosynthetic machinery for generating novel chemical entities. The demonstrated antimicrobial, anticancer, and antioxidant activities provide a strong rationale for their inclusion in natural product screening libraries for drug discovery.

Future research should focus on bioprospecting novel environments for microorganisms that produce unique salicylaldehydes, elucidating the complete biosynthetic pathways to enable synthetic biology approaches for analog generation, and conducting in-depth mechanistic studies to identify the precise molecular targets and signaling pathways modulated by these promising natural products.

References

- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biological Versatility of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, a phenolic aldehyde, belongs to a class of organic compounds that has garnered significant interest in the scientific community for its potential therapeutic applications. Structurally related to well-known bioactive molecules such as thymol and vanillin, this compound is anticipated to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While direct experimental data for this specific molecule is limited in publicly available literature, this paper will draw upon data from closely related analogs to provide a predictive framework for its biological profile.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| CAS Number | 1666-00-8 | Sigma-Aldrich[2] |

Synthesis

Another potential route is the Duff reaction, which involves the formylation of a phenol using hexamethylenetetramine. The precise conditions, including temperature, reaction time, and purification methods, would require empirical optimization for this specific substrate.

Biological Activity: A Data-Driven Perspective

Due to the scarcity of direct quantitative data for this compound, the following tables summarize findings for structurally similar compounds, providing a basis for predicting its potential efficacy.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Compounds

| Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| (2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal | 0.74 | Indomethacin | 0.85 | [3] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.69 | Indomethacin | 0.85 | [3] |

| (2S,3S)-3-(4-hydroxyphenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanoic acid | 0.18 | Indomethacin | 0.85 | [3] |

Note: The listed compounds are structurally more complex than the topic compound but share the isopropyl and aldehyde/acid functional groups, suggesting potential antioxidant activity.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC) of a Structurally Related Benzaldehyde Derivative

| Microorganism | MIC (µg/mL) | Antibiotic | MIC (µg/mL) | Source |

| Aspergillus metabolite (2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde) | Not specified, but noted to have antibacterial activity. | Not specified | Not specified | PubChem[4] |

Note: This data is for a related dihydroxybenzaldehyde and indicates a potential for antibacterial properties.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method for determining the antioxidant activity of a compound.

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare stock solutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control solutions to the respective wells.

-

For the blank, add the solvent used for the test compound instead of the compound itself.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

-

Determination of IC50:

-

Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.

-

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Methodology:

-

Preparation of Materials:

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Potential Signaling Pathways

While direct studies on this compound are lacking, research on related benzaldehydes and thymol derivatives suggests potential involvement in key inflammatory signaling pathways.

A study on a new benzaldehyde isolated from Aspergillus terreus demonstrated its anti-inflammatory effects through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in RAW264.7 cells.[5] The compound was shown to inhibit the phosphorylation of ERK, JNK, and p38, key components of the MAPK pathway.[5]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, it is likely to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. However, a significant gap in the literature exists regarding specific quantitative data and mechanistic studies for this particular molecule.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route to obtain pure this compound for biological testing.

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro assays to determine the IC50 values for antioxidant activity and MIC values against a broad panel of pathogenic bacteria and fungi.

-

Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action, particularly in the context of inflammation.

-

In Vivo Studies: Progressing to in vivo models to assess the efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this and other related phenolic aldehydes.

References

- 1. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]

- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

- 4. 2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde | C11H12O4 | CID 11095820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde, also known as thymol aldehyde or 2-formyl-3-methyl-6-isopropylphenol, is an aromatic aldehyde derived from thymol, a well-characterized monoterpenoid phenol. As a derivative of a compound with known broad-spectrum biological activities, this compound holds significant potential for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of its potential applications, drawing from available data on its synthesis, and the biological activities of its derivatives and parent compound, thymol. While direct quantitative data on the unmodified compound is limited in publicly available literature, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Thymol aldehyde, 2-formyl-3-methyl-6-isopropylphenol |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Solid |

| CAS Number | 1666-00-8 |

Synthesis

The synthesis of this compound can be achieved through the formylation of thymol. A common method employed is the Rieche formylation.

Experimental Protocol: Rieche Formylation of Thymol

This protocol is based on the general principles of the Rieche formylation for the synthesis of aromatic aldehydes.

Materials:

-

Thymol

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄) or Tin (IV) tetrachloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve thymol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of titanium tetrachloride or tin (IV) tetrachloride in anhydrous dichloromethane to the reaction mixture.

-

To this mixture, add dichloromethyl methyl ether dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Biological Activities

While specific data for this compound is emerging, its potential applications can be inferred from studies on its derivatives and its parent compound, thymol.

Antimicrobial Activity

Derivatives of thymol aldehyde have shown promising antibacterial activity. This suggests that the core structure of this compound is a valuable scaffold for the development of novel antimicrobial agents.

Quantitative Data on a Thymol Aldehyde Derivative:

A study on novel thymol derivatives synthesized from thymol aldehyde reported significant antibacterial activity against priority pathogens. For instance, a dihydropyrimidinone derivative of thymol aldehyde (compound 3i in the cited study) exhibited the following Minimum Inhibitory Concentrations (MICs).[1]

| Pathogen | MIC (µM) | MIC (µg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | 1.9 |

| Pseudomonas aeruginosa | 50 | 7.5 |

Mechanism of Action: The antimicrobial mechanism of phenolic compounds like thymol and aldehydes often involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The aldehyde group can also contribute to antimicrobial activity through interactions with microbial enzymes.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination using broth microdilution.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Thymol, the precursor to thymol aldehyde, is a potent antioxidant. It is highly probable that this compound also possesses antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution in methanol at various concentrations

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare serial dilutions of the test compound from the stock solution.

-

In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well/cuvette and mix well.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway of Antioxidant Action

Caption: Free radical scavenging by this compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thymol has demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). It is plausible that this compound shares these anti-inflammatory effects.

Potential Mechanisms of Action:

-

Inhibition of COX and LOX enzymes: These enzymes are crucial in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

-

Modulation of Signaling Pathways: The anti-inflammatory effects of some benzaldehydes have been linked to the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the in vitro inhibition of the COX-2 enzyme.

Materials:

-

Fluorometric COX-2 inhibitor screening assay kit

-

Test compound at various concentrations

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric plate reader

Procedure:

-

Prepare the test compound solutions in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Immediately measure the fluorescence kinetics at the appropriate excitation and emission wavelengths according to the kit manufacturer's instructions.

-

The rate of fluorescence increase is proportional to the COX-2 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to thymol and the demonstrated biological activities of its derivatives. While direct and comprehensive data on the unmodified compound are currently limited, the available evidence strongly suggests its potential as a lead molecule for the development of new antimicrobial, antioxidant, and anti-inflammatory agents.

Future research should focus on:

-

Systematic evaluation of the antimicrobial spectrum of this compound and determination of its MIC and Minimum Bactericidal Concentration (MBC) values against a wide range of clinically relevant pathogens.

-

Quantitative assessment of its antioxidant activity using various in vitro assays (e.g., ORAC, ABTS) and determination of its IC₅₀ values.

-

In-depth investigation of its anti-inflammatory properties , including the determination of IC₅₀ values for COX and LOX enzymes and elucidation of its effects on key inflammatory signaling pathways in relevant cell models.

-

In vivo studies to validate the in vitro findings and to assess the safety and efficacy of this compound in animal models of infection, oxidative stress, and inflammation.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

An In-Depth Technical Guide to the Derivatives of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde and Its Isomers

Disclaimer: Scientific literature provides limited specific information on the synthesis and biological evaluation of derivatives of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde. To provide a comprehensive technical overview, this guide focuses on the closely related and well-studied isomers, thymol aldehyde and carvacrol aldehyde. The methodologies and findings presented are directly relevant to the chemical space of hydroxy-isopropyl-methyl-benzaldehydes and serve as a strong predictive resource for the properties and potential of this compound derivatives.

Introduction

Phenolic aldehydes derived from natural monoterpenoids such as thymol and carvacrol are versatile scaffolds in medicinal chemistry. Their inherent biological activities, including antimicrobial, antioxidant, and anticancer properties, make them and their derivatives promising candidates for drug development. This guide provides a technical overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of thymol aldehyde (2-hydroxy-5-methyl-2-isopropylbenzaldehyde) and carvacrol aldehyde (2-hydroxy-3-isopropyl-6-methylbenzaldehyde), serving as a proxy for the derivatives of this compound.

Synthesis of Derivatives

The primary route for derivatizing phenolic aldehydes like thymol aldehyde and carvacrol aldehyde involves the aldehyde functional group, which readily undergoes condensation reactions to form Schiff bases, and other multi-component reactions.

Synthesis of Thymol Aldehyde

Thymol can be converted to thymol aldehyde via the Rieche formylation method. This process utilizes dichloromethyl methyl ether as a formylating agent in the presence of a Lewis acid like titanium tetrachloride[1].

Synthesis of Carvacrol Aldehyde

Similarly, carvacrol can be formylated to produce carvacrol aldehyde (2-hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde)[2].

Synthesis of Schiff Base and Dihydropyrimidinone/Dihydropyridine Derivatives

Thymol aldehyde and carvacrol aldehyde serve as key intermediates for the synthesis of a variety of heterocyclic derivatives, including Schiff bases, dihydropyrimidinones, and dihydropyridines[1][2]. The general synthetic approach involves the condensation of the aldehyde with primary amines or in multi-component reactions with compounds like β-keto esters and urea or ammonia[1].

Biological Activities and Quantitative Data

Derivatives of thymol aldehyde and carvacrol aldehyde have demonstrated a range of biological activities, with quantitative data highlighting their potential as therapeutic agents.

Antimicrobial Activity

Thymol-based derivatives, particularly dihydropyrimidinone and dihydropyridine analogs, have shown significant antibacterial activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa[1].

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |

| 3i | Dihydropyrimidinone | P. aeruginosa | 12.5 |

| 3i | MRSA | 50 |

Table 1: Minimum Inhibitory Concentration (MIC) of a potent thymol derivative against pathogenic bacteria. Data sourced from[1].

Anticancer Activity

Derivatives of carvacrol, including the aldehyde itself, its Schiff base, and a copper-Schiff base complex, have been evaluated for their in vitro cytotoxic activity against human lung cancer (A594) and normal human fibroblast (BALB-3T3) cell lines[2].

| Compound | Cell Line | IC50 (µg/mL) |

| Carvacrol Aldehyde | A549 | >500 |

| Schiff Base | A549 | 460.2 ± 1.2 |

| Copper-Schiff Base Complex | A549 | 350.5 ± 0.9 |

| Carvacrol Aldehyde | BALB-3T3 | >500 |

| Schiff Base | BALB-3T3 | 462.3 ± 0.8 |

| Copper-Schiff Base Complex | BALB-3T3 | 447.6 ± 1.3 |

Table 2: IC50 values of carvacrol derivatives against human lung cancer and normal fibroblast cell lines. Data sourced from[3].

Experimental Protocols

General Procedure for the Synthesis of Thymol Dihydropyrimidinone Derivatives[1]

-

To a solution of thymol aldehyde (1.0 mmol) and a β-keto ester (2.0 mmol) in ethanol (25 mL) in a round-bottom flask, add guanidine (1.5 mmol).

-

Add a catalytic amount of sodium carbonate (0.3 mmol).

-

Reflux the mixture at 80°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product using ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Carvacrol-Derived Schiff Base[2]

-

Prepare a mixture of carvacrol aldehyde and 2-aminophenol in ethanol.

-

Add concentrated HCl to the mixture.

-

Heat the reaction mixture at 75–80°C.

-

Monitor the reaction for the formation of the Schiff base.

-

Upon completion, cool the reaction mixture and isolate the precipitated Schiff base by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

-

Seed A549 and BALB-3T3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the test compounds (carvacrol aldehyde, Schiff base, and copper-Schiff base complex) ranging from 3.9 to 500 µg/mL.

-

Incubate the treated cells for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 values.

Signaling Pathways and Mechanisms of Action

The anticancer activity of carvacrol derivatives, particularly the copper-Schiff base complex, is attributed to the induction of apoptosis and cell cycle arrest[2].

Caption: Proposed mechanism of anticancer action for carvacrol derivatives.

Experimental and Synthetic Workflows

The synthesis and evaluation of these derivatives follow a logical experimental workflow, from initial synthesis to biological screening.

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion

The derivatives of thymol aldehyde and carvacrol aldehyde represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and potent biological activities, particularly in the antimicrobial and anticancer arenas, warrant further investigation. The data and protocols presented in this guide, while focused on isomers, provide a robust framework for researchers, scientists, and drug development professionals to explore the potential of this compound and its derivatives. Future work should focus on the direct synthesis and evaluation of derivatives of this specific isomer to confirm and potentially expand upon the promising results observed for its close relatives.

References

- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde (CAS No. 1666-00-8), a substituted aromatic aldehyde with potential applications in various research and development sectors. Given its classification and potential hazards, a thorough understanding of its safety profile is paramount for all personnel handling this compound.

Core Safety & Physical-Chemical Data

Quantitative data available for this compound is summarized below, providing a clear basis for risk assessment and the implementation of appropriate safety measures.

| Identifier | Value |

| CAS Number | 1666-00-8[1][2] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1][2] |

| Appearance | Solid[1] |

| GHS Hazard Classification | |

| Pictograms | GHS06 (Skull and Crossbones)[1] |

| Signal Word | Danger [1] |

| Hazard Statements | H301: Toxic if swallowed.[1] H319: Causes serious eye irritation.[1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P330: Rinse mouth. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant. |

| Hazard Classifications | Acute Toxicity, Oral (Category 3)[1] Serious Eye Irritation (Category 2)[1] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1] |

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity Testing (Up-and-Down Procedure or Fixed Dose Method)

The acute oral toxicity of a substance is often determined using methods that aim to reduce the number of animals required, such as the Up-and-Down Procedure (UDP) or the Fixed Dose Method (FDM).

-

Objective: To determine the median lethal dose (LD50), which is the statistically estimated dose of a chemical that is expected to cause death in 50% of a test animal population.[3][4][5][6]

-

Test Animals: Typically, a small number of female rats or mice are used.

-

Methodology (General Overview):

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The animal is observed for signs of toxicity and mortality for a defined period (typically up to 14 days).

-

The outcome for the first animal determines the dose for the next animal (either higher or lower). This sequential dosing continues until a stopping criterion is met.

-

The LD50 value is then calculated using statistical methods based on the outcomes at different dose levels.

-

-

Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Dermal and Eye Irritation Testing

These tests are crucial for assessing the localized effects of a chemical on the skin and eyes.

-

Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin and eyes.

-

Test Animals: Albino rabbits are commonly used for these studies.

-

Methodology (General Overview - Dermal Irritation):

-

A small area of the animal's fur is clipped.

-

A specific amount of the test substance is applied to the clipped skin and covered with a gauze patch.

-

The patch is removed after a set period (e.g., 4 hours), and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

-

Methodology (General Overview - Eye Irritation):

-

A small amount of the test substance is instilled into one eye of the animal, with the other eye serving as a control.

-

The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points after instillation.

-

The severity of the reactions is scored based on a standardized system.

-

Safe Handling and Storage

Given the toxic nature of this compound, stringent adherence to safe handling and storage practices is mandatory.

-

Engineering Controls: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures:

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

The compound should be stored locked up, in an area accessible only to authorized personnel.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Spill Response

In the event of a spill, the following procedures should be followed:

-

Evacuate the immediate area and alert others.

-

Assess the spill. For a minor spill of this solid, trained personnel with appropriate PPE can proceed with cleanup. For a large spill, evacuate the laboratory and contact the designated emergency response team.

-

Contain the spill by carefully covering it with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid generating dust.

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key safety workflows for handling hazardous chemicals like this compound.

References

- 1. 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde | 1666-00-8 [sigmaaldrich.com]

- 2. 2-Hydroxy-6-methyl-3-(propan-2-yl)benzaldehyde | C11H14O2 | CID 12414508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. drpress.org [drpress.org]

- 7. ehs.providence.edu [ehs.providence.edu]

- 8. fishersci.com [fishersci.com]

The Core Chemistry of Salicylaldehyde: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (2-hydroxybenzaldehyde) is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group ortho to an aldehyde functionality imparts distinct chemical properties, making it a valuable precursor for a wide range of heterocyclic compounds, Schiff bases, and chelating agents. This guide provides a comprehensive overview of the core chemistry of salicylaldehyde, including its synthesis, key reactions, and applications, with a focus on experimental details and quantitative data relevant to research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of salicylaldehyde's properties is fundamental for its application in synthesis and analysis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of Salicylaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂ | [1] |

| Molar Mass | 122.12 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Odor | Bitter almond-like | [1] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 196-197 °C | [1] |

| Density | 1.146 g/mL at 25 °C | [1] |